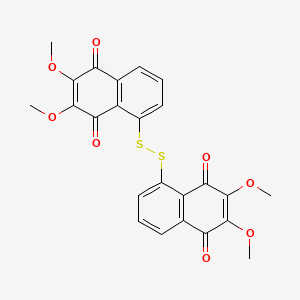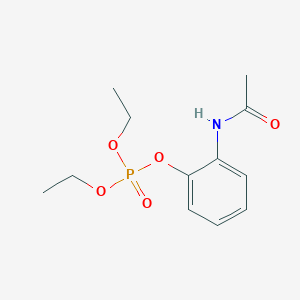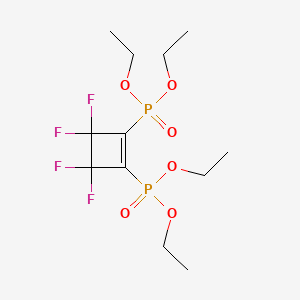
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is an organophosphorus compound characterized by its unique structure, which includes two diethoxyphosphoryl groups and four fluorine atoms attached to a cyclobutene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene typically involves the reaction of a suitable cyclobutene precursor with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
化学反応の分析
Types of Reactions
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of phosphine oxides and other oxidized derivatives.
Reduction: Formation of phosphine derivatives and reduced cyclobutene compounds.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
科学的研究の応用
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism of action of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene involves its interaction with molecular targets through its diethoxyphosphoryl groups and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with similar structural features but different functional groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with cyclohexyl groups instead of diethoxyphosphoryl groups.
1,2-Bis(diphenylphosphino)benzene: A compound with a benzene ring instead of a cyclobutene ring.
Uniqueness
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is unique due to its combination of diethoxyphosphoryl groups and tetrafluorocyclobutene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
4545-92-0 |
|---|---|
分子式 |
C12H20F4O6P2 |
分子量 |
398.22 g/mol |
IUPAC名 |
1,2-bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene |
InChI |
InChI=1S/C12H20F4O6P2/c1-5-19-23(17,20-6-2)9-10(12(15,16)11(9,13)14)24(18,21-7-3)22-8-4/h5-8H2,1-4H3 |
InChIキー |
COQMETRYGZYKBA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C(C1(F)F)(F)F)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


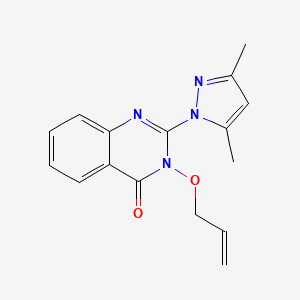

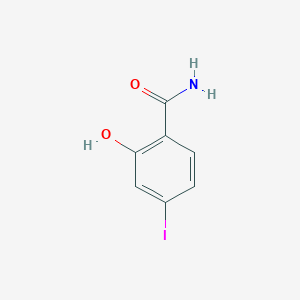
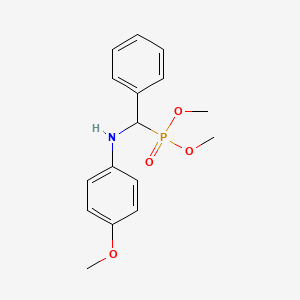


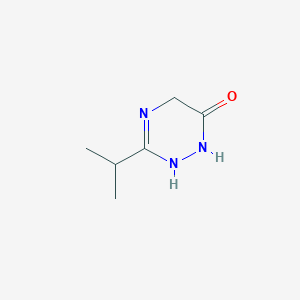
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
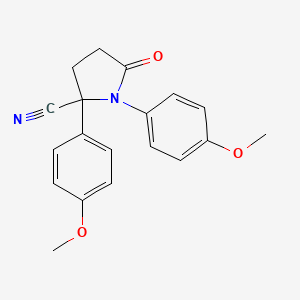
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)

![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
